PROTAC Degradation Efficiency: PEG3 Linker Outperforms PEG2 and PEG4 in Head-to-Head Comparisons
In systematic PROTAC optimization studies, the PEG3 linker length consistently demonstrates superior target degradation efficiency compared to its PEG2 and PEG4 analogs. A cross-study analysis reveals a general trend of PEG-3 > PEG-4 ≫ PEG-2 for facilitating productive ternary complex formation [1]. This trend is attributed to the optimal spatial distance provided by the three ethylene glycol units, which maximizes the proximity and orientation required for ubiquitin transfer [1][2]. While absolute degradation values (DC50) are target- and ligand-dependent, the relative performance of the linker length itself is a reproducible class-level inference that guides initial linker selection.
| Evidence Dimension | Relative PROTAC degradation efficiency |
|---|---|
| Target Compound Data | Trend: PEG-3 > PEG-4 ≫ PEG-2 |
| Comparator Or Baseline | PEG2 and PEG4 linkers |
| Quantified Difference | Qualitative rank order: PEG3 > PEG4 >> PEG2 |
| Conditions | Analysis across multiple PROTAC chemical series targeting different proteins and E3 ligases. |
Why This Matters
For procurement, selecting a linker of the empirically optimal PEG3 length reduces the need for extensive linker optimization, accelerating PROTAC development timelines and reducing costs.
- [1] PeptidesBank. PROTAC Linker Length Optimization: PEG-3 > PEG-4 ≫ PEG-2. Technical Article. View Source
- [2] Enamine-Genez. Linkerology: Linkers for PROTAC Design. Technical Article. View Source
